

A Comprehensive Technical Guide to the Pharmacokinetics of Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides an in-depth overview of the pharmacokinetics of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) utilized for the management of osteoarthritis, rheumatoid arthritis, acute pain, and other inflammatory conditions.[1][2][3][4] Its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic properties, stem from the selective inhibition of COX-2, which reduces the synthesis of inflammatory prostaglandins.[1][5][6] This selective action is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[2][6]

Pharmacokinetic Profile: ADME

Celecoxib undergoes absorption, distribution, metabolism, and excretion (ADME) processes that are crucial for its therapeutic efficacy and safety profile.

Absorption

Following oral administration, celecoxib is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Cmax) in approximately 2 to 4 hours.[2][5][7] The area under the plasma concentration-time curve (AUC) generally increases proportionally with doses between 100 mg and 800 mg.[2] While the absolute bioavailability in humans has not been formally determined, studies in dogs show that absorption is significantly influenced by the formulation, with solutions having higher bioavailability (64-88%) than solid capsules (22-40%).



[8] In humans, administration with a high-fat meal can delay the time to peak concentration by 1 to 2 hours and may slightly increase the total absorption (AUC) by 10% to 20%.[8][9]

Distribution

Celecoxib is extensively distributed throughout the body tissues, as indicated by its large apparent volume of distribution at steady state (Vss/F), which is approximately 400-455 L.[1][2] [9] The drug is highly bound to plasma proteins (~97%), primarily to albumin, with some binding to α_1 -acid glycoprotein.[2][9][10]

Metabolism

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged in the urine and feces.[3][7][9] The primary metabolic pathway is the methyl hydroxylation of the tolyl group to form a primary alcohol (hydroxycelecoxib).[3][7] This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4.[3][5][7] The hydroxycelecoxib metabolite is then further oxidized by cytosolic alcohol dehydrogenases to form the corresponding carboxylic acid (carboxycelecoxib).[3][7][11] Finally, carboxycelecoxib can be conjugated with glucuronic acid. [3][7] None of these three primary metabolites (hydroxycelecoxib, carboxycelecoxib, and the glucuronide conjugate) possess any inhibitory activity against COX-1 or COX-2 enzymes.[3][7] [9]

Genetic polymorphisms in the CYP2C9 enzyme can significantly impact celecoxib's pharmacokinetics.[5][7] Individuals who are poor metabolizers due to carrying variant alleles like CYP2C9*3 have been shown to have significantly increased plasma exposure to celecoxib compared to individuals with normal CYP2C9 activity.[5][7][12]

Excretion

Celecoxib is eliminated from the body primarily through hepatic metabolism.[9] The metabolites are excreted in both the feces (approximately 57%) and urine (approximately 27%).[7][9] The elimination half-life (t½) of celecoxib in healthy, fasted individuals is approximately 11 hours.[1] [2][9]

Quantitative Pharmacokinetic Data



The following table summarizes the key pharmacokinetic parameters for Celecoxib in healthy adult subjects.

Parameter	Value	Unit	Citation(s)
Time to Peak (Tmax)	2 - 4	hours	[2][5][9]
Peak Plasma Conc. (Cmax)	705 (for 200 mg dose)	ng/mL	[9]
Volume of Distribution (Vd/F)	~400 - 455	L	[1][2][10]
Plasma Protein Binding	~97	%	[2][9][10]
Elimination Half-Life (t½)	~11	hours	[1][2][9]
Apparent Clearance (CL/F)	~500	mL/min	[10]
Metabolizing Enzymes	CYP2C9 (major), CYP3A4 (minor)	-	[3][5][7]
Excretion (unchanged drug)	< 3	%	[3][7][9]
Excretion Route	Feces (~57%), Urine (~27%)	% of dose	[7][9]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a drug's pharmacokinetic profile. Below are representative protocols for key experiments.

Protocol: In Vivo Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a single oral dose of 200 mg
 Celecoxib in healthy volunteers.



- Subjects: A cohort of healthy male volunteers (e.g., n=18), with a mean age of ~21 years and mean weight of ~63 kg.[13] Subjects undergo a full medical screening, and those with a history of significant medical conditions or allergies to NSAIDs are excluded.
- Study Design: An open-label, single-dose study. Volunteers fast overnight before receiving a single 200 mg oral dose of Celecoxib.[13]
- Blood Sampling: Serial venous blood samples are collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours).[13] Plasma is separated by centrifugation and stored at -20°C or below until analysis.
- Bioanalysis: Plasma concentrations of Celecoxib are determined using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]
- Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.

Protocol: In Vitro Metabolism with Human Liver Microsomes

- Objective: To identify the primary CYP450 enzymes responsible for Celecoxib metabolism.
- Materials: Pooled human liver microsomes (HLMs), recombinant human CYP enzymes (e.g., rCYP2C9, rCYP3A4), Celecoxib, NADPH regenerating system, and specific chemical inhibitors (e.g., sulfaphenazole for CYP2C9).[11][14]
- Incubation: Celecoxib is incubated with HLMs or recombinant CYPs in a phosphate buffer at 37°C. The reaction is initiated by adding the NADPH regenerating system. For inhibition studies, microsomes are pre-incubated with a specific inhibitor before the addition of Celecoxib.
- Sample Processing: The reaction is terminated after a set time by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate the protein, and the supernatant is collected for analysis.



- Analysis: The formation of the primary metabolite, hydroxycelecoxib, is quantified using a validated LC-MS/MS method.[11]
- Data Analysis: The rate of metabolite formation is calculated. The contribution of individual CYP enzymes is determined by comparing the metabolic rates in the presence and absence of specific inhibitors and by using a panel of recombinant enzymes.[14] Kinetic parameters (Km and Vmax) can be determined by measuring reaction rates at various substrate concentrations.[14]

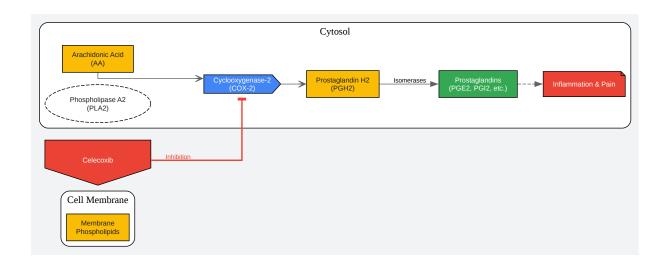
Protocol: Bioanalytical Method (LC-MS/MS) for Celecoxib in Plasma

- Objective: To accurately quantify Celecoxib concentrations in human plasma samples.
- Sample Preparation: A protein precipitation method is commonly used.[15] To a small volume of plasma (e.g., 100 μL), an internal standard (e.g., Celecoxib-D4) is added, followed by a precipitating agent like methanol.[15] The mixture is vortexed and then centrifuged at high speed. The resulting supernatant is transferred for injection into the LC-MS/MS system.
- Chromatography:
 - Column: A C18 reverse-phase column (e.g., 55 mm × 2 mm, 3 μm particle size).[15]
 - Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer
 (e.g., 10 mM ammonium acetate) is used in an isocratic elution.[15]
 - Flow Rate: A typical flow rate is maintained for optimal separation.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in negative mode.[15]
 - Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
 Specific precursor-to-product ion transitions are monitored for Celecoxib (e.g., m/z 380 → 316) and the internal standard (e.g., m/z 384 → 320).[15]



Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte
to the internal standard against a range of known concentrations. The concentration of
Celecoxib in the unknown samples is then interpolated from this curve. The lower limit of
quantification is typically in the low ng/mL range.[15]

Visualization of Pathways and Workflows COX-2 Signaling Pathway and Site of Inhibition

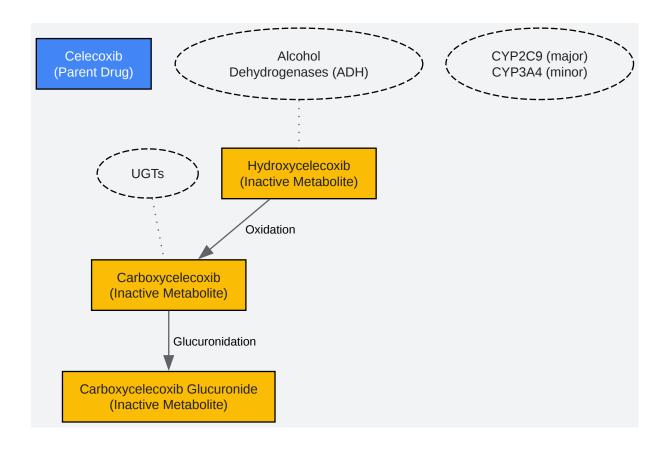


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Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Metabolic Pathway of Celecoxib



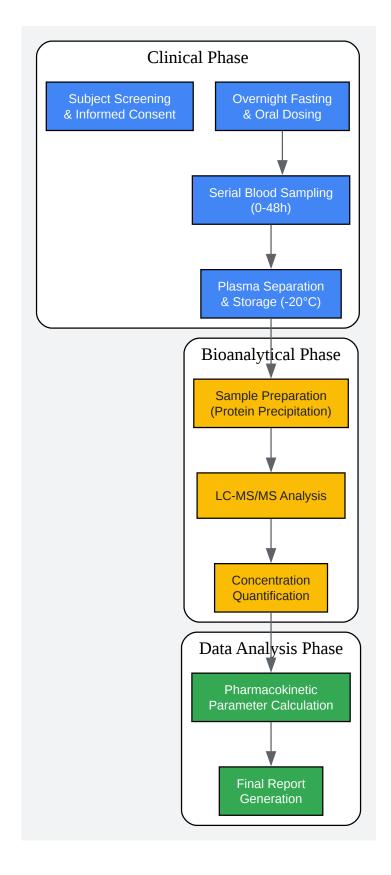


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Caption: Primary metabolic pathway of Celecoxib in the liver.

Experimental Workflow for a Human Pharmacokinetic Study





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Caption: Standardized workflow for an in vivo human pharmacokinetic study.



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References

- 1. Celecoxib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmatonline.com [jmatonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacokinetics of Celecoxib]. BenchChem, [2025]. [Online PDF]. Available at:



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